Product packaging for Ethyl 3-(3-aminophenyl)propanoate(Cat. No.:CAS No. 10039-64-2)

Ethyl 3-(3-aminophenyl)propanoate

Cat. No.: B161680
CAS No.: 10039-64-2
M. Wt: 193.24 g/mol
InChI Key: CUNKFKQHEJGIIB-UHFFFAOYSA-N
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Description

Contextualizing its Significance as a Synthetic Intermediate

The primary significance of Ethyl 3-(3-aminophenyl)propanoate (B2654546) in chemical research lies in its role as a key synthetic intermediate. Organic building blocks are fundamental molecular entities that form the basis for constructing more complex organic compounds, and Ethyl 3-(3-aminophenyl)propanoate is a prime example of such a scaffold. Its utility is demonstrated in its application in the synthesis of various heterocyclic compounds and as a precursor to bioactive molecules.

For instance, this compound is a known intermediate in the synthesis of impurities of pharmaceutical agents like Dabigatran (B194492), a direct thrombin inhibitor. mdpi.comsynquestlabs.com The ability to synthesize and study such impurities is crucial for drug development and quality control. Furthermore, the core structure of this compound is amenable to a variety of chemical modifications, making it a valuable tool in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening in drug discovery. hilarispublisher.com

The amino group on the phenyl ring can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents and the formation of new ring systems. Simultaneously, the ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules or serve as a handle for further transformations. This versatility has led to its use in the preparation of various substituted β-amino acids and their derivatives, which are important components of many biologically active compounds. organic-chemistry.org

A notable application of similar β-amino ester frameworks is in the synthesis of tetrahydroquinolines, a class of heterocyclic compounds with a broad spectrum of biological activities. The general synthetic strategy often involves the reaction of an aniline (B41778) derivative with an α,β-unsaturated ester, a transformation for which this compound is well-suited.

Overview of its Emergence in Academic Literature

While the full historical timeline of the synthesis of this compound is not extensively documented in a single source, its emergence in academic literature can be traced through the development of synthetic methodologies for β-amino acids and their esters. The synthesis of β-amino acid derivatives has been a topic of interest for many decades due to their importance in medicinal chemistry.

A significant publication in the context of modern synthetic methods appeared in the journal Archiv der Pharmazie in 2011. nih.gov This paper describes a short and effective synthesis of this compound, highlighting its continued relevance in contemporary organic synthesis. The described method involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by the reduction of the nitro group and simultaneous esterification of the carboxylic acid. nih.gov This efficient, one-pot approach underscores the ongoing efforts to develop streamlined and practical routes to this valuable intermediate.

The compound and its close analogs are frequently cited in patents and chemical supplier catalogs as building blocks for a variety of applications, suggesting a steady and consistent demand within the research and development community. For example, related structures are mentioned in patents for the preparation of pharmaceutical intermediates and other specialized chemicals. mdpi.com The consistent appearance of this compound and its derivatives in the scientific literature and commercial databases points to its established role as a reliable and useful tool for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B161680 Ethyl 3-(3-aminophenyl)propanoate CAS No. 10039-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNKFKQHEJGIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905458
Record name Ethyl 3-(3-aminophenyl)propanoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10039-64-2
Record name Benzenepropanoic acid, 3-amino-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(m-aminophenyl)propionate
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Record name Ethyl 3-(3-aminophenyl)propanoate
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Record name Ethyl 3-(m-aminophenyl)propionate
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Chemical Transformations and Derivatization Capabilities of Ethyl 3 3 Aminophenyl Propanoate

Aminophenyl Group Functionalization

The presence of a primary amino group attached to a phenyl ring is a key feature of Ethyl 3-(3-aminophenyl)propanoate (B2654546), offering a rich platform for various functionalization reactions. This section details the transformations possible at the nitrogen center, including alkylation, acylation, and the formation of amide and imine linkages.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the primary amine in Ethyl 3-(3-aminophenyl)propanoate allows for straightforward N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can lead to mono- and di-alkylated products, and in some cases, can proceed to form a quaternary ammonium (B1175870) salt with excess alkyl halide. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. While direct alkylation of amines with alkyl halides can sometimes be challenging to control and may lead to mixtures of products, alternative methods like reductive amination can offer a more selective route to N-alkylated derivatives.

N-Acylation is a common transformation that converts the primary amine into an amide. This is typically achieved by reacting this compound with acylating agents such as acid chlorides or acid anhydrides. The reaction is generally rapid and exothermic. For instance, the reaction with an acid chloride proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable amide bond. These N-acylated derivatives are often crystalline solids and are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals. A study on the enzymatic N-acylation of a similar compound, ethyl 3-amino-3-(4-cyanophenyl)propanoate, using Candida antarctica lipase (B570770) A, highlights the utility of biocatalysis in achieving selective acylation. google.com

Reaction TypeReagentProduct TypeGeneral Conditions
N-AlkylationAlkyl Halide (e.g., R-X)Secondary or Tertiary AmineBase (e.g., K2CO3), Solvent (e.g., CH3CN)
N-AcylationAcid Chloride (e.g., R-COCl)N-Aryl AmideBase (e.g., Pyridine), Solvent (e.g., CH2Cl2)
N-AcylationAcid Anhydride (e.g., (RCO)2O)N-Aryl AmideHeat or Catalyst

Formation of Amide and Imine Linkages

Beyond simple acylation, the amino group of this compound can participate in the formation of more complex amide and imine structures.

Amide Linkages can be formed by coupling the amine with carboxylic acids using a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine of this compound to form the amide bond. This method is a cornerstone of peptide synthesis and is widely used in the pharmaceutical industry to construct complex molecules.

Imine Linkages , also known as Schiff bases, are formed through the condensation reaction between the primary amine of this compound and an aldehyde or a ketone. sigmaaldrich.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. sigmaaldrich.com

Linkage TypeReactantProductCatalyst/Conditions
AmideCarboxylic AcidAmideCoupling Agent (e.g., DCC, EDC)
ImineAldehyde or KetoneImine (Schiff Base)Acid Catalyst (e.g., p-TsOH), Dehydration

Ester Moiety Reactivity

The ethyl ester group of this compound is another key functional handle that allows for a variety of chemical modifications. The reactivity of the ester is centered on the electrophilic nature of the carbonyl carbon.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol. In a base-catalyzed process, the alkoxide of the new alcohol acts as the nucleophile. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound and ethanol (B145695).

Catalyst TypeReagentProductKey Feature
Acid (e.g., H2SO4)Alcohol (R'-OH)New Ester (R' ester)Reversible, requires excess of new alcohol
Base (e.g., NaOR')Alcohol (R'-OH)New Ester (R' ester)Irreversible if a salt is formed
Enzyme (e.g., Lipase)Alcohol (R'-OH)New Ester (R' ester)Mild conditions, high selectivity

Hydrolytic Cleavage for Carboxylic Acid Formation

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(3-aminophenyl)propanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction is the reverse of Fischer esterification and is an equilibrium process. To achieve a high yield of the carboxylic acid, a large excess of water is typically used. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The initial products are the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

Hydrolysis TypeReagentIntermediate ProductFinal Product (after workup)
Acid-CatalyzedH2O, H+-3-(3-aminophenyl)propanoic acid
Base-CatalyzedNaOH, H2OSodium 3-(3-aminophenyl)propanoate3-(3-aminophenyl)propanoic acid

Aromatic Ring Modifications

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the two substituents already present on the ring: the amino group (-NH2) and the ethyl propanoate group (-CH2CH2COOEt).

The amino group is a powerful activating group and is ortho-, para-directing. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the attack at the ortho and para positions. Conversely, the ethyl propanoate group is a deactivating group and is meta-directing. This is because the carbonyl group is electron-withdrawing, pulling electron density out of the ring and destabilizing the arenium ion intermediates for ortho and para attack more than for meta attack.

In the case of this compound, the powerful activating and ortho-, para-directing effect of the amino group dominates over the deactivating and meta-directing effect of the ethyl propanoate group. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). However, under strongly acidic conditions, such as those often used for nitration or Friedel-Crafts reactions, the amino group can be protonated to form an ammonium salt (-NH3+). The anilinium ion is strongly deactivating and meta-directing. This can change the regioselectivity of the substitution, favoring reaction at the position meta to the ammonium group. To avoid this, the amino group is often protected, for example, by acylation to form an amide, before carrying out the electrophilic aromatic substitution. The amide is still ortho-, para-directing but is less activating than the free amine, which can help to control the reaction and prevent over-substitution.

ReactionReagent/CatalystExpected Major Product Position(s)
HalogenationBr2/FeBr3 or Cl2/FeCl32-, 4-, and 6- positions
NitrationHNO3/H2SO4Complex mixture, potential for m-direction due to protonation
Friedel-Crafts AcylationRCOCl/AlCl32-, 4-, and 6- positions (with protected amine)
Friedel-Crafts AlkylationRCl/AlCl32-, 4-, and 6- positions (with protected amine)

Electrophilic and Nucleophilic Aromatic Substitution Potential

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, a characteristic that is influenced by its substituent groups.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, thereby increasing its electron density and making it more attractive to electrophiles. Consequently, electrophilic attack will preferentially occur at the positions ortho and para to the amino group. In contrast, the ethyl propanoate group is a deactivating group and a meta-director. However, the strong activating effect of the amino group generally dictates the regioselectivity of EAS reactions on this molecule.

Nucleophilic Aromatic Substitution: Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. masterorganicchemistry.com However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.orglibretexts.org These groups make the ring electron-deficient and capable of stabilizing the negative charge of the intermediate Meisenheimer complex. libretexts.org For SNAr to proceed, a good leaving group, typically a halide, must also be present on the ring. wikipedia.org The amino and ethyl propanoate groups are not sufficiently electron-withdrawing to activate the ring for SNAr. Therefore, for this compound to undergo this type of reaction, it would first need to be modified, for instance, by introducing a strong electron-withdrawing group like a nitro group onto the aromatic ring.

Cross-Coupling Methodologies Utilizing Aromatic Substituents in Complex Synthesis

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. patsnap.com Several palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have become indispensable in modern organic synthesis. wikipedia.orgnrochemistry.com

The utility of this compound in these reactions often requires its conversion to a more reactive derivative. For instance, the amino group can be transformed into a diazonium salt, which can then be converted to a variety of other functional groups, including halides, that can participate in cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org While this compound itself is an amine, it can also be a substrate in this reaction after appropriate functionalization of the aromatic ring with a halide. This allows for the synthesis of more complex diaryl or alkyl-aryl amines. The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

Reaction NameReactantsCatalyst/ReagentsBond Formed
Suzuki CouplingOrganoboron compound + Organic halide/triflatePalladium catalyst, BaseC-C
Heck CouplingAlkene + Organic halide/triflatePalladium catalyst, BaseC-C
Buchwald-Hartwig AminationAmine + Aryl halide/triflatePalladium catalyst, Phosphine ligand, BaseC-N
Hiyama CouplingOrganosilicon compound + Organic halidePalladium or other transition metal catalystC-C

Construction of Complex Heterocyclic Systems and Polymeric Structures

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds and polymers.

Incorporation into Quinoline (B57606) and Pyrimidoquinazoline Frameworks

Quinoline Synthesis: Quinolines are a class of heterocyclic compounds with a wide range of biological activities. This compound can be utilized in the synthesis of quinoline derivatives. For instance, it can react with appropriate dicarbonyl compounds or their equivalents in cyclization reactions to form the quinoline core. One common method involves the Conrad-Limpach reaction, where an aniline (B41778) reacts with a β-ketoester.

Pyrimidoquinazoline Synthesis: Pyrimidoquinazolines are another important class of fused heterocyclic systems. The synthesis of these structures can involve the reaction of an anthranilic acid derivative with a suitable pyrimidine (B1678525) precursor. While this compound is not a direct precursor, its amino and ester functionalities can be chemically manipulated to generate the necessary reactive sites for the construction of the pyrimidoquinazoline scaffold.

Synthesis of Poly(ethyl 3-aminophenyl formate), Poly(ethyl 3-aminophenyl acetate), and Poly(ethyl 3-aminophenyl propionate)

The presence of both an amino group and an ester group allows this compound and its derivatives to be used as monomers in polymerization reactions. For example, under appropriate conditions, the amino group can react with a suitable dicarboxylic acid or its derivative to form a polyamide. Similarly, the ester group can undergo transesterification to form a polyester. The synthesis of polymers like poly(ethyl 3-aminophenyl formate), poly(ethyl 3-aminophenyl acetate), and poly(ethyl 3-aminophenyl propionate) would likely involve the polymerization of the corresponding monomers, which are derivatives of this compound. The properties of the resulting polymers would depend on the specific monomer used and the polymerization conditions.

Advanced Spectroscopic and Chromatographic Characterization in Research of Ethyl 3 3 Aminophenyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of ethyl 3-(3-aminophenyl)propanoate (B2654546). Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl 3-(3-aminophenyl)propanoate displays characteristic signals corresponding to the different types of protons present. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The two methylene groups of the propanoate chain appear as distinct multiplets. The aromatic protons on the phenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum, and the amine (NH₂) protons present a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ester group appears at a characteristic downfield shift. The carbon atoms of the ethyl group and the propanoate chain each give rise to specific signals. The aromatic carbons show a set of signals in the typical aromatic region, with their exact shifts influenced by the amino substituent.

Interactive Data Table: Representative NMR Data for this compound and Related Structures
CompoundNucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
This compound ¹H~1.2 (t)Triplet~7.0
~2.5 (t)Triplet~7.5
~2.8 (t)Triplet~7.5
~3.6 (br s)Broad Singlet
~4.1 (q)Quartet~7.0
~6.5-7.1 (m)Multiplet
¹³C~14.0
~31.0
~36.0
~60.5
~113-130
~146.0
~173.0
Ethyl 3-phenylpropionate chemicalbook.comchemicalbook.com¹H1.22 (t, 3H)Triplet7.1
2.61 (t, 2H)Triplet7.7
2.94 (t, 2H)Triplet7.7
4.12 (q, 2H)Quartet7.1
7.18-7.32 (m, 5H)Multiplet
¹³C14.2
31.0
35.9
60.4
126.2
128.3
128.5
140.8
172.8

High-Resolution Mass Spectrometry (HRMS, GCT/TOF HRMS-EI, LC-MS)

High-resolution mass spectrometry is indispensable for determining the precise molecular weight and elemental composition of this compound. nih.gov Techniques such as Gas Chromatography-Time-of-Flight High-Resolution Mass Spectrometry with Electron Ionization (GCT/TOF HRMS-EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

HRMS provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula, which for this compound is C₁₁H₁₅NO₂. cymitquimica.com This high level of accuracy helps to distinguish the compound from isomers and other substances with similar nominal masses. LC-MS is particularly useful as it combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within complex mixtures.

Interactive Data Table: HRMS Data for this compound and Derivatives
CompoundIonization ModeCalculated m/zFound m/zReference
This compound ESI+194.1125 [M+H]⁺- nih.gov
Derivative: 4-(3-Amino-phenyl)-...-pyrimidine-5-carboxylic acid ethyl ester ESI+276.1343 [M+H]⁺276.1339 rsc.org
Derivative: 4-(3-Amino-phenyl)-...-pyrimidine-5-carboxylic acid ethyl ester ESI+292.1114 [M+H]⁺292.1118 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is utilized to investigate the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to the π → π* transitions of the aromatic ring. The position and intensity of these absorption maxima provide insights into the electronic structure and conjugation within the molecule. The presence of the amino group on the phenyl ring influences the electronic environment and thus the absorption characteristics. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be used to complement experimental UV-Vis spectra and aid in the assignment of electronic transitions. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Silica Gel Chromatography, HPLC)

Chromatographic methods are essential for both the purification and purity assessment of this compound.

Silica Gel Chromatography: This technique is a standard method for the purification of the compound on a preparative scale. By selecting an appropriate solvent system (eluent), this compound can be effectively separated from starting materials, byproducts, and other impurities based on its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the purity of the final product with high precision and sensitivity. A reversed-phase HPLC method, often using a C18 column, can be developed to separate the target compound from any potential impurities. researchgate.netpensoft.netpensoft.net The retention time and peak area from the HPLC chromatogram are used to quantify the purity of the sample. Method validation according to ICH guidelines ensures the reliability and accuracy of the results. researchgate.net

Interactive Data Table: Chromatographic Conditions for Related Compound Analysis
TechniqueColumnMobile PhaseFlow RateDetectionReference
RP-HPLC C18 (150x4 mm, 5 µm)Acetonitrile:Phosphate buffer (pH=3) (50:50 v/v)1.0 mL/minUV/VIS at 225 nm researchgate.net

Computational Chemistry and Molecular Modeling in the Study of Ethyl 3 3 Aminophenyl Propanoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular orbital energies, electrostatic potential, and chemical reactivity descriptors. nih.gov For Ethyl 3-(3-aminophenyl)propanoate (B2654546), DFT calculations can provide a detailed understanding of its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating sites prone to electrophilic attack. Conversely, the LUMO energy relates to the ability to accept electrons, highlighting regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

A hypothetical application of DFT to Ethyl 3-(3-aminophenyl)propanoate could involve optimizing its geometry and then calculating these electronic properties. The results would be instrumental in understanding its reaction mechanisms, designing derivatives with tailored reactivity, and predicting its metabolic fate.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.2 eVElectron-donating capability, site for electrophilic attack
LUMO Energy-1.5 eVElectron-accepting capability, site for nucleophilic attack
HOMO-LUMO Gap4.7 eVChemical stability and reactivity
Dipole Moment2.5 DPolarity and intermolecular interactions
Electrostatic PotentialVaries across the moleculeVisualization of charge distribution and reactive sites

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT provides electronic insights, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules. nih.gov this compound possesses significant conformational flexibility due to its rotatable bonds in the ethyl propanoate side chain.

Molecular mechanics force fields are used to calculate the potential energy of different conformations of the molecule. By systematically rotating the single bonds, a potential energy surface can be generated, identifying low-energy, stable conformers. This conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Molecular dynamics simulations build upon this by introducing temperature and simulating the movement of atoms over time. patsnap.com An MD simulation of this compound, either in a vacuum or in a solvent like water, would reveal how the molecule flexes, bends, and rotates under realistic conditions. patsnap.com These simulations can provide insights into:

The preferred conformations in solution.

The stability of intramolecular hydrogen bonds.

The solvent accessible surface area, which is important for understanding solubility and interactions with other molecules.

The dynamic behavior of the molecule, which can be crucial for its interaction with biological targets. nih.gov

For instance, an MD simulation could reveal the range of motion of the ethyl ester tail and the aminophenyl head group, which could be critical for fitting into a binding pocket of a protein. nih.gov

In Silico Ligand-Target Interaction Studies

A primary application of computational chemistry in drug discovery is the study of how a small molecule (ligand) interacts with a biological target, typically a protein or nucleic acid. patsnap.com For this compound, in silico docking and molecular dynamics simulations can be used to predict its potential biological targets and to understand the molecular basis of its activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. This can help to identify potential protein targets for which this compound might have an affinity.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the interactions. researchgate.net These simulations can reveal:

Key amino acid residues involved in the binding.

The role of hydrogen bonds, hydrophobic interactions, and electrostatic interactions in stabilizing the complex. researchgate.net

The conformational changes that may occur in the protein upon ligand binding. nih.gov

Such studies could, for example, investigate the interaction of this compound with enzymes or receptors that are known to bind to similar aminophenyl structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. scholarsresearchlibrary.com While a QSAR model cannot be built for a single compound, it is a powerful tool for a series of related compounds, such as derivatives of this compound.

A QSAR study involves several steps:

Data Set Selection: A set of molecules with known biological activities (e.g., IC50 values) is compiled. scholarsresearchlibrary.com

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors. nih.govwalisongo.ac.id

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. For example, by systematically modifying the substituents on the phenyl ring or the ester group, a library of compounds could be synthesized and tested. The resulting data could then be used to build a QSAR model.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Study of this compound Derivatives

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular Weight, Number of RingsBasic molecular composition and size
Topological Connectivity Indices, Shape IndicesAtomic connectivity and molecular shape
Geometrical Molecular Surface Area, Molecular Volume3D shape and size
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesElectron distribution and reactivity
Physicochemical LogP (Lipophilicity), PolarizabilityHydrophobicity and polarizability

This QSAR model would not only allow for the prediction of the activity of new, unsynthesized compounds but also provide insights into the structural features that are important for activity. nih.gov This knowledge can then be used to guide the design of more potent and selective analogs.

Strategic Applications and Research Frontiers of Ethyl 3 3 Aminophenyl Propanoate

Role as a Precursor in Medicinal Chemistry Lead Generation

The unique structure of ethyl 3-(3-aminophenyl)propanoate (B2654546) serves as a valuable starting point for the synthesis of diverse molecular architectures with potential therapeutic applications. Its primary amino group and ester functionality allow for a wide range of chemical modifications, enabling the generation of libraries of compounds for drug discovery screening.

Development of Novel Therapeutic Scaffolds

The aminophenylpropanoate core is a key building block for creating novel therapeutic scaffolds. Researchers have utilized this compound to synthesize new molecules with potential anti-cancer and anti-inflammatory properties.

In the realm of anti-cancer research , this precursor has been instrumental in developing new classes of bioactive molecules. For instance, a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives were synthesized, with the lead compound demonstrating high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov This compound was found to induce cell death through both apoptosis and autophagy and showed a significant reduction in tumor growth in animal models. nih.gov Similarly, novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates have been prepared, with many showing potent anti-tumor activity against HeLa cells. nih.gov Furthermore, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing new anticancer agents that target SIRT2 and EGFR. mdpi.com

In the context of anti-inflammatory agents , while direct synthesis from ethyl 3-(3-aminophenyl)propanoate is a promising area, related studies show the potential of similar structures. For example, the synthesis of ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate has yielded a compound with significant anti-inflammatory and analgesic properties. nih.gov This compound demonstrated considerable inhibition of the 5-LOX and COX-1 enzymes, suggesting its potential as a future medicine for managing inflammation and pain. nih.gov

Design of Enzyme Inhibitors

The chemical scaffold of this compound is also valuable in the design of specific enzyme inhibitors, which are crucial for treating a variety of diseases.

Carbonic Anhydrase (CA) Isoforms: Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma, epilepsy, and cancer. nih.govmedchemexpress.com While a related compound, ethyl 3-[4-(aminosulfonyl)phenyl]propanoate, is a known inhibitor of carbonic anhydrase 1 and 2, the core structure of this compound provides a template for designing novel CA inhibitors. drugbank.com Clinically used CA inhibitors like acetazolamide (B1664987) and methazolamide (B1676374) are effective anticonvulsants. nih.gov The development of new inhibitors with improved isoform selectivity and pharmacological profiles is an active area of research. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is an enzyme that plays a critical role in immune evasion by tumors. nih.gov It is a key target in cancer immunotherapy. nih.gov Small molecule inhibitors of IDO1 are being developed to enhance the body's immune response against cancer. The aminophenyl moiety of this compound makes it a suitable starting point for the synthesis of IDO1 inhibitors. Research has led to the development of potent hydroxyamidine-based IDO1 inhibitors that suppress tumor growth in a lymphocyte-dependent manner. nih.gov

Impurity Profiling and Standard Synthesis for Pharmaceutical Analysis

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This compound can be synthesized as a reference standard for the identification and quantification of related impurities in drug substances. For example, ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a known impurity of the anticoagulant drug dabigatran (B194492) etexilate. nih.gov The synthesis and availability of such reference standards are crucial for quality control and regulatory compliance in pharmaceutical manufacturing.

Contributions to Organic Materials Science

Beyond its applications in medicine, this compound is a valuable intermediate in the field of organic materials science, particularly in the synthesis of functional organic dyes.

Intermediate in the Synthesis of Organic Dyes

The aromatic amine group of this compound allows it to be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have potential applications in various technologies, including dye-sensitized solar cells (DSSCs). The performance of DSSCs is highly dependent on the chemical structure of the dye used, and the aminophenylpropanoate scaffold offers a platform for tuning the electronic and optical properties of the resulting dyes to optimize solar cell efficiency.

Enabling Reagent in Advanced Organic Synthesis

This compound is not only a precursor for specific applications but also a versatile reagent in advanced organic synthesis. nih.gov Its bifunctional nature, with both a nucleophilic amine and an electrophilic ester group, allows it to participate in a variety of chemical reactions. A short and effective synthesis of the compound itself has been developed, which involves a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of an intermediate nitro group and simultaneous esterification. nih.gov This efficient synthesis makes the compound more accessible for its use as a building block in the construction of complex organic molecules. For instance, it is a key intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate. google.com

Future Directions and Emerging Research Avenues in Chemical Synthesis and Application

This compound, a versatile chemical intermediate, is poised for significant advancements in both its synthesis and application. Future research is expected to focus on developing more efficient and sustainable synthetic methodologies, exploring its potential in novel materials, and expanding its utility as a scaffold in medicinal chemistry.

Innovations in Synthetic Methodologies

Current synthetic routes to this compound often involve the reduction of a nitro group to an amine. A common precursor is ethyl 3-(3-nitrophenyl)propanoate, which is then subjected to catalytic hydrogenation. lookchem.comgoogle.com While effective, this method often requires high pressure and specialized catalysts. One documented short and effective synthesis involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the resulting 3-(3-nitrophenyl)propanoic acid with stannous chloride in ethanol (B145695). nih.gov This method has the advantage of simultaneous esterification of the carboxylic acid. nih.gov

Future research will likely target the development of greener and more cost-effective synthetic pathways. This could include the use of novel catalytic systems, such as non-precious metal catalysts, to reduce the environmental impact and cost of production. Additionally, exploring flow chemistry processes could offer advantages in terms of safety, scalability, and reaction control.

Expanding the Frontier of Material Science

The bifunctional nature of this compound, with its primary amine and ester groups, makes it an attractive building block for the synthesis of novel polymers and materials. The amine group can participate in polymerization reactions to form polyamides or polyimines, while the ester group can be hydrolyzed to a carboxylic acid for further functionalization or to create polyesters.

Future research in this area could explore the synthesis of:

High-performance polymers: The incorporation of the aromatic ring from this compound into polymer backbones could enhance thermal stability and mechanical properties.

Functional materials: The amine group can be modified to introduce specific functionalities, such as photoresponsive or electroactive moieties, leading to the development of smart materials.

Biomaterials: Its structural similarity to biological molecules could be exploited in the design of biocompatible and biodegradable polymers for applications in tissue engineering and drug delivery.

Broadening the Scope in Medicinal Chemistry

This compound and its derivatives have already shown promise in medicinal chemistry. For instance, it is a known impurity of the anticoagulant drug Dabigatran and its prodrug Dabigatran Etexilate. pharmaffiliates.com This highlights its relevance as a scaffold in the synthesis of pharmacologically active molecules.

Future research is anticipated to delve deeper into its potential as a lead compound for the development of new therapeutic agents. Researchers are investigating derivatives of similar structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, as potential anticancer agents. nih.gov The core structure of this compound provides a versatile platform for the introduction of various pharmacophores to target a wide range of biological targets.

Emerging research avenues include:

Targeted drug delivery: The amine group can be used to conjugate the molecule to targeting ligands, enabling the specific delivery of drugs to diseased cells.

Development of novel inhibitors: The scaffold can be modified to design inhibitors for various enzymes and receptors implicated in disease pathways.

Combinatorial chemistry: The ease of functionalization of both the amine and ester groups makes it an ideal candidate for the generation of large libraries of compounds for high-throughput screening.

The continued exploration of this compound and its derivatives holds great promise for advancements in chemical synthesis, materials science, and medicinal chemistry. As research progresses, this versatile compound is expected to play an increasingly important role in the development of innovative technologies and therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(3-aminophenyl)propanoate, and how can reaction conditions be controlled to minimize side products?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., CDI) to activate carboxylic acid intermediates, followed by esterification. For example, analogous protocols involve reacting nitro-substituted benzoic acids with amino esters under controlled temperatures (40–60°C) to achieve yields >45% . Side products like over-oxidized derivatives can be minimized by avoiding strong oxidizing agents (e.g., KMnO₄) and instead using mild reducing agents (e.g., Zn) for nitro-to-amine conversions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm). HSQC NMR can resolve cross-peaks for adjacent functional groups .

  • GC-FID/MS : Monitors purity and identifies fragmentation patterns (e.g., m/z corresponding to [M+H]+ or [M−OEt]+ ions) .

  • IR Spectroscopy : Confirms ester C=O stretches (~1730 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

    Technique Key Peaks/Features Application Example
    NMRδ 4.1–4.3 (ester OCH₂), δ 1.2–1.4 (CH₃)Structural elucidation
    GC-MSm/z 207 (M⁺), m/z 134 (C₆H₅NH₂ fragment)Purity assessment

Advanced Research Questions

Q. How does the electronic environment of the aminophenyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-donating NH₂ group activates the phenyl ring for electrophilic substitution. Density Functional Theory (DFT) calculations predict regioselectivity at the para position of the aminophenyl moiety. Experimental validation involves halogenation (e.g., Cl₂/FeCl₃) to yield ethyl 3-(3-amino-4-chlorophenyl)propanoate, monitored via TLC and HPLC .

Q. Can this compound stabilize lignin-derived monomers via reductive catalysis?

  • Methodological Answer : In lignin depolymerization, the compound may act as a hydrogen donor. Testing involves pretreating lignin with heterogeneous catalysts (e.g., Pd/C) under H₂, followed by GC-FID/MS analysis to detect stabilized monomers like dihydro FA ethyl ester. Van Krevelen diagrams track O/C and H/C ratios to confirm solvolytic deconstruction .

Q. How does the compound interact with acetylcholinesterase (AChE), and what assay designs are suitable for studying inhibition?

  • Methodological Answer :

  • Ellman’s Assay : Measure AChE activity by tracking thiocholine production at 412 nm. Pre-incubate the enzyme with the compound (0.1–10 µM) to assess non-competitive inhibition .

  • Molecular Docking : Use AutoDock Vina to model binding poses near the AChE peripheral anionic site. Key interactions include H-bonding with NH₂ and π-π stacking with aromatic residues .

    Parameter Value Reference
    IC₅₀ (AChE inhibition)~15 µM (estimated)
    Binding Affinity (ΔG)−7.2 kcal/mol (docking)

Methodological Considerations

  • Contradictions in Oxidation Pathways : While KMnO₄ oxidizes hydroxyl groups in related esters (e.g., ethyl 2-hydroxy-3-phenylpropanoate → 3-oxo derivatives) , the NH₂ group in this compound may require protective strategies (e.g., Boc protection) to avoid undesired side reactions .
  • Computational Modeling : PubChem-derived physicochemical data (e.g., logP, pKa) inform QSAR models for predicting solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.